Stille Coupling Efficiency: Methyl Azastannatrane vs. Tetramethyltin
Methyl azastannatrane, derived from 5-chloro-1-aza-5-stannabicyclo[3.3.3]undecane, was directly compared with tetramethyltin (SnMe₄) in palladium-catalyzed Stille coupling with aryl bromides and alkenyl iodides. Tetramethyltin achieved less than 5% conversion, whereas methyl stannatrane gave 67% isolated yield under identical conditions. This 13-fold improvement in coupling efficiency is mechanistically attributed to the transannular N→Sn dative bond lengthening the apical Sn–CH₃ bond, thereby enhancing its lability toward transmetalation .
| Evidence Dimension | Stille coupling yield (aryl bromide/alkenyl iodide substrates) |
|---|---|
| Target Compound Data | Methyl 1-aza-5-stannabicyclo[3.3.3]undecane: 67% yield |
| Comparator Or Baseline | Tetramethyltin (SnMe₄): <5% conversion |
| Quantified Difference | 13-fold greater yield; >62 percentage-point absolute increase over baseline |
| Conditions | Pd-catalyzed Stille coupling; aryl bromides and alkenyl iodides; identical reaction conditions for both organostannanes |
Why This Matters
For procurement decisions involving sp³–sp² Stille coupling applications, azastannatrane-based reagents derived from this chloro-precursor deliver synthetically useful yields where conventional tetraalkyltin reagents fail entirely.
- [1] Wikipedia contributors. Stannatrane. Wikipedia, The Free Encyclopedia. (Citing: Vedejs, E.; et al. J. Org. Chem. 1992, 57, 1230–1234.) View Source
- [2] Stannatrane (strbske-pleso.sk reference page). Tetramethyltin <5% conversion vs. methyl stannatrane 67% yield. View Source
